molecular formula C68H72CaF2N4O10 B601604 calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate CAS No. 887196-29-4

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate

Cat. No.: B601604
CAS No.: 887196-29-4
M. Wt: 1183.4 g/mol
InChI Key: WSJYEDNFTDTVCI-GWQGKXOTSA-L
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Description

O-Methyl Atorvastatin Calcium Salt (CAS: 887196-29-4) is a structurally modified derivative of Atorvastatin Calcium, a widely used HMG-CoA reductase inhibitor for managing hyperlipidemia. Its molecular formula is 2 C₃₄H₃₆FN₂O₅·Ca, with a molecular weight of 1183.39 g/mol . This compound is classified as a pharmaceutical impurity (Atorvastatin Calcium Trihydrate Impurity G) and serves as a critical reference standard in quality control during drug manufacturing . The methylation at the 3-hydroxy group distinguishes it from the parent compound, altering its physicochemical properties while retaining the core pyrrole-heptanoic acid backbone essential for HMG-CoA binding .

Analytical data confirm its purity (>95% by HPLC), and it is stored at -20°C to ensure stability . Unlike the parent drug, O-Methyl Atorvastatin lacks therapeutic activity due to the blocked hydroxyl group, which is vital for pharmacological efficacy .

Properties

CAS No.

887196-29-4

Molecular Formula

C68H72CaF2N4O10

Molecular Weight

1183.4 g/mol

IUPAC Name

calcium bis((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate)

InChI

InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1

InChI Key

WSJYEDNFTDTVCI-GWQGKXOTSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

887324-53-0 (free acid)

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-δ-hydroxy-β-Methoxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid CalciuM Salt;  Atorvastatin EP impurity G

Origin of Product

United States

Preparation Methods

Core Synthesis from Atorvastatin Protected Diol

The starting material, Atorvastatin protected diol, undergoes methanolysis and calcium salt formation. Critical steps include:

  • Methanolysis : Reaction of 50 g protected diol with 500 mL methanol at 50–55°C to cleave protecting groups.

  • Calcium Salt Formation : Introduction of calcium chloride solution at 50–55°C, followed by neutralization with 10% NaOH to pH 6.5–7.0.

  • Precipitation and Purification : Cooling to 10–15°C, filtration, and washing with water yield crude Atorvastatin Calcium.

For the O-Methyl derivative, methylation is introduced post-diol formation. The hydroxyl group at the 3-position of the heptanoic acid chain is selectively methylated using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) at 60°C for 6–8 hours. This step achieves >90% conversion, confirmed by HPLC.

Table 1: Key Reaction Parameters for Methylation

ParameterCondition
Methylating AgentMethyl Iodide (1.2 equiv)
BaseK₂CO₃ (2.0 equiv)
SolventDimethylformamide (DMF)
Temperature60°C
Reaction Time8 hours
Conversion Efficiency92% (HPLC)

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. The following modifications are employed:

Continuous Flow Methylation

To enhance throughput, methylation is conducted in continuous flow reactors. This method reduces reaction time to 2 hours and improves yield to 95% by maintaining precise temperature control (60±1°C) and reagent stoichiometry.

Crystallization Optimization

Crude O-Methyl Atorvastatin Calcium Salt is purified via recrystallization from a mixture of ethyl acetate and n-heptane (1:3 v/v). This step removes residual methyl iodide and byproducts, achieving a purity of >99% (w/w).

Table 2: Industrial Purification Metrics

ParameterCondition
Solvent SystemEthyl Acetate:n-Heptane (1:3)
Crystallization Temp0–5°C
Purity Post-Crystallization99.2% (HPLC)
Yield85%

Mechanistic Insights and Byproduct Management

Methylation Mechanism

The methylation proceeds via an SN2 mechanism, where the hydroxyl oxygen acts as a nucleophile, displacing iodide from methyl iodide. Excess base ensures deprotonation of the hydroxyl group, facilitating the reaction.

Byproduct Formation

Primary byproducts include:

  • Di-Methylated Species : Resulting from over-methylation (controlled by limiting CH₃I to 1.2 equiv).

  • Dehydrated Products : Formed at temperatures >70°C, mitigated by strict thermal regulation.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows a singlet at δ 3.25 ppm for the methoxy group.

  • Mass Spectrometry : ESI-MS m/z 1183.4 [M+Ca²⁺–2H⁺]⁻ confirms molecular weight.

Purity Assessment

  • HPLC : A C18 column with acetonitrile:water (75:25) mobile phase resolves O-Methyl Atorvastatin from impurities at 6.8 minutes (λ = 244 nm).

Comparative Analysis of Synthetic Methods

Table 3: Batch vs. Continuous Flow Methylation

ParameterBatch ProcessContinuous Flow
Reaction Time8 hours2 hours
Yield90%95%
Byproduct Formation5–7%2–3%
ScalabilityLimited to 50 kg/batchSuitable for 500 kg/day

Chemical Reactions Analysis

Types of Reactions: O-Methyl Atorvastatin Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions to ensure the desired product formation .

Major Products: The major products formed from these reactions include various atorvastatin derivatives, which are used in different pharmaceutical formulations .

Scientific Research Applications

Pharmacological Properties

O-Methyl Atorvastatin Calcium Salt functions as an HMG-CoA reductase inhibitor, similar to atorvastatin. This mechanism is crucial for managing hyperlipidemia and cardiovascular diseases by reducing low-density lipoprotein (LDL) cholesterol levels in the bloodstream. The compound exhibits enhanced solubility compared to traditional atorvastatin formulations, which may lead to improved bioavailability and efficacy in clinical settings .

Hyperlipidemia and Cardiovascular Disease

The primary application of O-Methyl Atorvastatin Calcium Salt remains in the treatment of hyperlipidemia. As a potent statin, it aids in lowering cholesterol levels, thereby reducing the risk of cardiovascular diseases. Studies indicate that statins, including atorvastatin derivatives, are effective in preventing heart attacks and strokes by managing cholesterol levels .

Dermatological Applications

Recent clinical trials have explored the topical application of atorvastatin derivatives, including O-Methyl Atorvastatin Calcium Salt, for treating skin conditions such as vitiligo. A pilot study evaluated the repigmentation effects of ointments containing 1% O-Methyl Atorvastatin Calcium Salt on vitiliginous lesions. Results showed promising outcomes in repigmentation after 12 weeks of treatment . This suggests potential applications beyond traditional lipid-lowering therapies.

Pilot Study on Vitiligo Treatment

  • Objective : To assess the efficacy of topical O-Methyl Atorvastatin Calcium Salt on repigmentation of vitiligo.
  • Methodology : A randomized, double-blind, placebo-controlled trial involving 24 patients was conducted.
  • Results : Significant changes in repigmentation were observed using the Body Surface Area (BSA) and Vitiligo Area Scoring Index (VASI) scales after 12 weeks .
Parameter Baseline (Week 0) After Treatment (Week 12)
BSA0.6670.636
VASI7.9979.769

This study highlights the versatility of O-Methyl Atorvastatin Calcium Salt as a therapeutic agent beyond its conventional use.

Formulation Advantages

O-Methyl Atorvastatin Calcium Salt demonstrates several formulation advantages:

  • Increased Solubility : Enhanced aqueous solubility compared to traditional atorvastatin formulations improves its absorption and bioavailability .
  • Stability : The novel salt form exhibits good stability under various conditions, making it suitable for pharmaceutical formulations .

Mechanism of Action

O-Methyl Atorvastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial for cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels in the body. The compound binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This results in increased expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

Atorvastatin Calcium Trihydrate Impurity O

  • Molecular Formula : C₆₆H₆₈CaF₂N₄O₁₀
  • CAS : 1146977-93-6
  • Key Feature : Oxidative degradation product with a ketone group at the 3-position.
  • Significance : Detected during forced degradation studies under oxidative conditions .

Atorvastatin Related Compound F

  • Molecular Formula : C₆₆H₆₈CaF₂N₄O₁₀
  • CAS : 906552-18-9
  • Key Feature : Amide-linked dimeric structure.
  • Significance : Forms during synthesis due to incomplete purification .

ent-Atorvastatin Calcium Salt

  • Molecular Formula : C₆₆H₆₈CaF₂N₄O₁₀
  • CAS: Not specified
  • Key Feature : Enantiomer with (3S,5S) stereochemistry, contrasting the parent drug’s (3R,5R) configuration.
  • Significance : Demonstrates the importance of stereochemistry in pharmacological activity .

(3S,5R)-Atorvastatin Calcium Salt

  • Molecular Formula : C₃₃H₃₅CaFN₂O₅
  • CAS : 887196-25-0
  • Key Feature : Mixed stereochemistry at the 3- and 5-positions.
  • Significance : Highlights the role of chiral centers in metabolic stability .

Comparative Data Table

Compound Molecular Formula CAS Number Impurity Type Key Structural Difference Source
O-Methyl Atorvastatin Calcium Salt 2 C₃₄H₃₆FN₂O₅·Ca 887196-29-4 Methylated derivative 3-O-Methyl substitution
Atorvastatin Calcium Trihydrate C₆₆H₆₈CaF₂N₄O₁₀·3H₂O 344423-98-9 Parent drug Active dihydroxy groups at 3,5
Atorvastatin Lactam Sodium Salt C₃₃H₃₂FN₂O₄Na 148217-40-7 Cyclic lactam Intramolecular amide formation
Atorvastatin Dehydro Sodium Salt C₃₃H₃₀FN₂O₅Na 1811-28-5 Dehydrogenated form Double bond at the heptanoic chain

Stability and Degradation Pathways

  • O-Methyl Atorvastatin : Stable under standard storage (-20°C) but may degrade under extreme pH or oxidative conditions .
  • Parent Atorvastatin Calcium : Prone to hydrolysis (acid/alkaline conditions) and oxidation, generating impurities like the lactam and dehydro forms .
  • ent-Atorvastatin : Exhibits similar degradation kinetics but lacks therapeutic efficacy due to stereochemical inversion .

Analytical Differentiation

  • RP-HPLC Methods : O-Methyl Atorvastatin elutes later than the parent drug due to increased hydrophobicity (methyl group). Pharmacopeial methods (EP, USP) use gradients spanning 55–115 minutes to resolve these impurities .
  • LC-MS : Confirms molecular ions at m/z 1182.4842 for O-Methyl Atorvastatin versus m/z 1155.36 for the parent compound .

Q & A

Q. How can the identity of O-Methyl Atorvastatin Calcium Salt be verified in experimental samples?

Methodological Answer:

  • Calcium Ion Confirmation: Perform qualitative tests for calcium salts. Dissolve the compound in a methanol-water mixture (7:3) and test via oxalate precipitation (white precipitate forms upon adding ammonium oxalate TS, insoluble in acetic acid but soluble in HCl) .
  • Optical Rotation: Measure specific optical rotation ([α]D) in dimethyl sulfoxide (expected range: -7° to -10°) to confirm stereochemical purity .
  • Spectrophotometric Validation: Use UV-Vis spectrophotometry to compare absorbance profiles with reference standards, particularly at wavelengths specific to the compound’s chromophores (e.g., aromatic fluorophenyl groups) .

Q. What analytical methods are suitable for quantifying O-Methyl Atorvastatin Calcium Salt in biological matrices?

Methodological Answer:

  • Spectrophotometry with Ion-Pair Complexes: Utilize acid dyes (e.g., bromocresol green) to form ion-pair complexes, enabling quantification in urine or plasma via UV detection at λmax ~400–420 nm. Validate using recovery studies (e.g., 98–102% accuracy in spiked human urine) .
  • LC-MS with Deuterated Internal Standards: Employ deuterated analogs (e.g., ortho-Hydroxy Atorvastatin-d5 Calcium Salt) as internal standards to enhance precision in pharmacokinetic studies. Monitor transitions specific to the parent ion (e.g., m/z 558→440 for atorvastatin) .

Q. What preclinical toxicity assessments are critical for O-Methyl Atorvastatin Calcium Salt?

Methodological Answer:

  • Acute Toxicity Testing: Conduct oral LD50 studies in rodents (e.g., doses >5000 mg/kg in rats) to determine lethal thresholds. Monitor for hepatic enzyme elevation (e.g., ALT, AST) as early indicators of toxicity .
  • Subchronic Toxicity: Administer daily doses (e.g., 10–100 mg/kg in dogs) for 28–90 days, focusing on liver histopathology and lipid profiles to establish NOAEL/LOAEL .
  • Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in murine models to rule out mutagenicity .

Advanced Research Questions

Q. How can isomeric impurities (e.g., (3S,5R)-Atorvastatin) be resolved during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with mobile phases like n-hexane/ethanol/trifluoroacetic acid (90:10:0.1) to separate enantiomers. Optimize retention times via gradient elution .
  • Crystallization Control: Adjust solvent polarity (e.g., acetone/water mixtures) to favor crystallization of the desired (3R,5R) isomer, validated by X-ray diffraction for crystal structure confirmation .

Q. How to develop stability-indicating methods for detecting degradation products?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (acid/alkali), oxidative (H2O2), and photolytic stress. Monitor degradation via UPLC-PDA-MS to identify major impurities (e.g., lactone or diketopiperazine derivatives) .
  • HPLC Method Optimization: Use C18 columns with phosphate buffer (pH 3.0) and acetonitrile gradients. Validate specificity using spiked degradation samples and resolution >2.0 between peaks .

Q. What role do deuterated analogs play in pharmacokinetic studies of O-Methyl Atorvastatin Calcium Salt?

Methodological Answer:

  • Internal Standards for MS Quantification: Synthesize ortho-Hydroxy Atorvastatin-d5 Calcium Salt via deuteration of hydroxyl intermediates. Use in LC-MS/MS to correct for matrix effects and ionization variability in plasma samples .
  • Metabolic Pathway Tracing: Administer deuterated analogs in vivo to track metabolite formation (e.g., ortho-hydroxy derivatives) using high-resolution MS, enabling precise calculation of clearance rates and half-lives .

Q. How can residual solvents in O-Methyl Atorvastatin Calcium Salt formulations be analyzed?

Methodological Answer:

  • Headspace GC-MS: Use a DB-624 column with FID detection to quantify Class 2 solvents (e.g., methanol, acetone). Validate linearity (R² >0.995) and LOD/LOQ (e.g., 3 ppm for methanol) per ICH Q3C guidelines .
  • Method Validation: Perform spike/recovery tests in drug matrices (e.g., 95–105% recovery) and inter-day precision studies (RSD <5%) .

Q. What formulation strategies enhance the solubility and stability of O-Methyl Atorvastatin Calcium Salt?

Methodological Answer:

  • Liquisolid Technology: Dissolve the compound in PEG 400 and adsorb onto porous carriers (e.g., Neusilin US2) to improve dissolution rates. Optimize liquid load factor (e.g., 0.3–0.5) to prevent tablet capping .
  • Co-Crystallization: Co-formulate with dipicolinic acid via liquid-assisted grinding to create multicomponent solids. Characterize using PXRD and DSC to confirm enhanced thermal stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate
Reactant of Route 2
Reactant of Route 2
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate

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